3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride
Description
3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride is a piperidine derivative featuring a 4-bromophenylsulfanyl methyl substituent at the 3-position of the piperidine ring. Piperidine-based compounds are widely studied in medicinal chemistry due to their structural versatility and bioactivity, particularly in central nervous system (CNS) drug development.
Properties
IUPAC Name |
3-[(4-bromophenyl)sulfanylmethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNS.ClH/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10;/h3-6,10,14H,1-2,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVVRWVDTACVJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CSC2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies Overview
The preparation of 3-([(4-bromophenyl)sulfanyl]methyl)piperidine hydrochloride generally involves:
- Construction of the piperidine ring
- Introduction of the 4-bromophenylthio-methyl substituent
- Conversion to the hydrochloride salt
The following sections detail each step, referencing established procedures for analogous compounds and adapting them to this specific target.
Piperidine Ring Construction
3.1. Catalytic Hydrogenation and Cyclization Route
A widely used method for synthesizing substituted piperidines involves the catalytic hydrogenation and cyclization of substituted valeronitriles. For example, 2-(4-bromophenyl)-5-substituted valeronitrile can be converted to 3-(4-bromophenyl)piperidine using Raney nickel as a catalyst, ammonia as a nitrogen source, and hydrogen gas under mild conditions.
Procedure Summary:
- Dissolve 2-(4-bromophenyl)-5-substituted valeronitrile in an organic solvent (e.g., methanol or 2-methyltetrahydrofuran).
- Add Raney nickel catalyst and aqueous ammonia.
- Purge the system with hydrogen and maintain the reaction at 25–50°C.
- Upon completion, filter, decolorize with activated carbon, and isolate the product by extraction and solvent removal.
Representative Data Table: Piperidine Ring Synthesis
| Substrate | Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 2-(4-bromophenyl)-5-chlorovaleronitrile | Methanol | Raney Ni | 25 | 96.2 | 99.5 |
| 4-(4-bromophenyl)-4-cyanobutanol mesylate | 2-methyltetrahydrofuran | Raney Ni | 50 | 98.2 | 99.3 |
Hydrochloride Salt Formation
After synthesis of the free base, the compound is converted to its hydrochloride salt for improved stability and handling.
- Dissolve the free base in anhydrous ether or ethanol.
- Bubble dry hydrogen chloride gas through the solution or add ethanolic HCl.
- The hydrochloride salt precipitates and is collected by filtration.
Representative Data Table: Salt Formation
| Free Base Amount (g) | Solvent | HCl Source | Yield (%) | Appearance |
|---|---|---|---|---|
| 1.00 | Ether | HCl gas | 95 | White solid |
| 1.00 | Ethanol | Ethanolic HCl | 93 | White solid |
- The salt is typically highly pure and suitable for analytical characterization.
- The process is straightforward and scalable.
Analytical Characterization
The synthesized compound is characterized by:
- NMR Spectroscopy : ^1H and ^13C NMR confirm the structure and purity.
- Mass Spectrometry : Confirms molecular weight.
- Melting Point : Assesses purity and salt formation.
- IR Spectroscopy : Identifies key functional groups.
Research Findings and Comparative Analysis
- The catalytic hydrogenation/cyclization route is efficient for constructing the piperidine core, offering high yields and operational simplicity.
- Nucleophilic substitution for thioether bond formation is robust, with yields typically above 75%.
- Salt formation is quantitative and offers a stable, isolable product.
- The methods are adaptable for scale-up and can be modified for related analogues.
Chemical Reactions Analysis
3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Scientific Research Applications
Pharmaceutical Development
The compound is a derivative of piperidine, a crucial structure in many pharmaceutical agents. Its unique structure allows it to serve as a scaffold for developing new drugs targeting various diseases. Piperidine derivatives are known for their diverse pharmacological profiles, including analgesic, anti-inflammatory, and antitumor activities .
Anticancer Activity
Recent studies have investigated the potential of piperidine derivatives, including 3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride, in cancer treatment. For instance, research has shown that similar compounds exhibit significant activity against colon cancer cell lines, indicating that this compound may also possess anticancer properties. The structure-activity relationship (SAR) studies suggest that modifications to the piperidine ring can enhance antiproliferative effects .
Neurological Disorders
Piperidine derivatives have been explored for their neuroprotective effects. Compounds like 3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride may interact with neurotransmitter systems or inhibit enzymes involved in neurodegeneration. This potential makes it a candidate for further research into treatments for conditions such as Alzheimer's disease or Parkinson's disease .
Binding Affinity Studies
Interaction studies involving 3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride typically focus on its binding affinity to various biological targets. Preliminary data suggest that it may interact with receptors or enzymes critical for therapeutic effects. Understanding these interactions is crucial for determining its mechanism of action and optimizing its pharmacological profile.
Table 1: Summary of Research Findings on Piperidine Derivatives
Mechanism of Action
The mechanism of action of 3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the piperidine ring can interact with various receptors in the nervous system, modulating their function .
Comparison with Similar Compounds
Structural Variations and Key Differences
The table below summarizes key structural and physicochemical properties of the target compound and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Differences |
|---|---|---|---|---|
| 3-([(4-Bromophenyl)sulfanyl]methyl)piperidine HCl | C₁₂H₁₅BrClNS | ~320.67 (calculated) | Not available | Reference compound; 4-bromophenylsulfanyl substituent |
| 3-[(4-Chlorophenyl)sulfanyl]piperidine HCl | C₁₁H₁₄Cl₂NS | 264.21 | 101768-48-3 | Chlorine replaces bromine; smaller halogen atom |
| 3-[(4-Bromophenyl)sulfanyl]pyrrolidine HCl | C₁₀H₁₂BrClNS | ~283.63 (calculated) | 1864052-09-4 | Pyrrolidine (5-membered ring) vs. piperidine |
| 4-(4-Bromophenyl)piperidine HCl | C₁₁H₁₃BrClN | ~290.59 (calculated) | 1159825-25-8 | Direct phenyl attachment; lacks sulfanyl group |
| 3-{[(4-Bromobenzyl)oxy]methyl}piperidine HCl | C₁₃H₁₉BrClNO | 320.65 | 1220019-96-4 | Ether linkage (O) replaces sulfanyl (S) |
Impact of Halogen Substitution
- Bromine vs. Chlorine: The bromine atom in the target compound increases molecular weight and lipophilicity compared to the chlorine analog (264.21 g/mol vs. ~320.67 g/mol).
- Electronic Effects : Bromine’s lower electronegativity compared to chlorine (2.96 vs. 3.16) reduces electron-withdrawing effects, possibly stabilizing the compound under acidic conditions .
Ring Structure Variations
Functional Group Modifications
- Sulfanyl vs. Ether Linkage : Replacing the sulfanyl group with an ether (e.g., 3-{[(4-Bromobenzyl)oxy]methyl}piperidine HCl) reduces nucleophilicity and alters hydrogen-bonding capacity. Sulfur’s polarizability may enhance interactions with metal ions or cysteine residues in enzymes .
Biological Activity
3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly focusing on its role as a pharmacological agent.
Chemical Structure and Synthesis
The compound has the molecular formula and is typically encountered as a hydrochloride salt, enhancing its solubility in aqueous environments. The synthesis involves several key steps:
- Starting Materials : The synthesis begins with 4-bromothiophenol and piperidine.
- Formation of the Sulfanyl Group : 4-Bromothiophenol is reacted with formaldehyde to create the sulfanyl intermediate.
- Coupling with Piperidine : The sulfanyl intermediate is coupled with piperidine under basic conditions.
- Hydrochloride Formation : The final product is converted to its hydrochloride form using hydrochloric acid.
Biological Mechanisms
The biological activity of 3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This mechanism is crucial for compounds targeting specific enzymes involved in disease pathways.
- Receptor Modulation : The piperidine ring allows for interaction with various receptors in the nervous system, which may modulate neurotransmitter activity, making it a candidate for treating neurological disorders.
Medicinal Chemistry
The compound has shown promise in several areas:
- Antimycobacterial Activity : Research indicates that derivatives of piperidines, including those similar to 3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride, exhibit inhibitory effects against Mycobacterium tuberculosis. In high-throughput screening, compounds from the 4-phenyl piperidine series demonstrated minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM .
- Neuropharmacology : Its structural properties suggest potential use as a therapeutic agent targeting dopamine receptors, which are critical in treating neuropsychiatric disorders. Compounds with similar structures have been noted for their selective action on D3 dopamine receptors, promoting neuroprotective effects .
Structure-Activity Relationship (SAR)
A structure-activity relationship study highlights how variations in the compound's structure affect its biological activity. For instance, modifications at the piperidine nitrogen or changes in the bromophenyl moiety can significantly alter potency and selectivity against biological targets .
Comparative Analysis
To understand the uniqueness of 3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride, it can be compared to structurally related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride | Contains a sulfanyl group; potential enzyme inhibitor | |
| 4-Bromophenyl methyl sulfone | Oxidized sulfur; different reactivity | |
| 3-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride | Sulfonyl group; altered pharmacological properties |
This table illustrates how subtle modifications can lead to significant differences in biological activity and therapeutic potential.
Case Studies and Research Findings
Recent studies have emphasized the importance of exploring novel chemical entities like 3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride for their potential therapeutic benefits:
- Antimicrobial Properties : A study highlighted that derivatives of this compound could serve as leads for developing new antimycobacterial agents due to their effective inhibition of M. tuberculosis growth .
- Neuroprotective Effects : Research on similar compounds has shown their ability to protect dopaminergic neurons from degeneration, suggesting that this class could be beneficial in treating diseases like Parkinson's .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride, and how are intermediates purified?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where piperidine reacts with 4-bromobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane. Post-reaction, purification is achieved via recrystallization or column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate). Critical parameters include maintaining anhydrous conditions and controlling reaction temperature (20–25°C) to avoid side reactions like oxidation of the sulfanyl group .
Q. How is the purity of 3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride validated in academic settings?
- Methodological Answer : Purity is assessed using HPLC with a C18 column and UV detection (λ = 254 nm). Mobile phases often combine methanol and acetate buffer (pH 4.6) in a 65:35 ratio. Quantitative analysis requires calibration against a certified reference standard. Residual solvents (e.g., dichloromethane) are quantified via GC-MS, adhering to ICH guidelines for impurities .
Q. What spectroscopic techniques are employed for structural elucidation of this compound?
- Methodological Answer :
- NMR : H and C NMR in DMSO-d6 confirm the piperidine ring, sulfanyl-methyl linkage, and bromophenyl substituent. Key signals include δ 2.5–3.5 ppm (piperidine protons) and δ 7.3–7.6 ppm (aromatic protons).
- MS : High-resolution ESI-MS provides molecular ion peaks matching the theoretical mass (CHBrClNS: 328.67 g/mol).
- FT-IR : Absorbance at 2560 cm (S-H stretch) and 680 cm (C-Br stretch) .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and predict reactivity of this compound?
- Methodological Answer : Reaction path searches using density functional theory (DFT) at the B3LYP/6-31G* level identify transition states and energy barriers for key steps (e.g., sulfanyl group substitution). Molecular docking studies predict interactions with biological targets (e.g., enzymes), guiding functionalization strategies. Software like Gaussian or ORCA integrates experimental data to refine computational models .
Q. What strategies resolve contradictions in reaction yield data across different studies?
- Methodological Answer : Yield discrepancies often arise from variations in reagent stoichiometry, solvent polarity, or catalyst loading. A Design of Experiments (DoE) approach systematically tests factors (e.g., temperature, base strength) to identify optimal conditions. For example, increasing triethylamine from 1.1 to 1.5 equivalents may improve yields by 15–20% by mitigating acid byproduct formation .
Q. How are hazardous intermediates (e.g., 4-bromobenzenesulfonyl chloride) safely handled during synthesis?
- Methodological Answer : Safety protocols include:
- Conducting reactions in fume hoods with blast shields.
- Using personal protective equipment (PPE): nitrile gloves, goggles, and flame-resistant lab coats.
- Neutralizing waste with 10% sodium bicarbonate before disposal.
- Emergency response training for spills, aligned with OSHA guidelines .
Q. What advanced separation techniques enhance scalability for this compound?
- Methodological Answer : Membrane-based separation (e.g., nanofiltration) reduces solvent usage by 30–40% compared to traditional crystallization. Simulated moving bed (SMB) chromatography achieves >99% purity at pilot scale. Process analytical technology (PAT) monitors real-time purity during continuous flow synthesis .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
